Calciumsulfit

Übersicht

Beschreibung

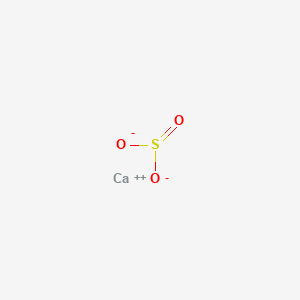

Calcium sulfite, also known as sulfurous acid calcium salt, is a chemical compound with the formula CaSO₃. It is a white solid that exists in two crystalline forms: hemihydrate (CaSO₃·½H₂O) and tetrahydrate (CaSO₃·4H₂O). This compound is primarily known for its role in flue-gas desulfurization, where it is produced as a byproduct .

Wissenschaftliche Forschungsanwendungen

Calcium sulfite has various applications in scientific research and industry:

Chemistry: It is used as a reducing agent and in the preparation of other sulfur compounds.

Biology: Calcium sulfite is used in the preservation of biological samples due to its antioxidant properties.

Medicine: It is used as a preservative in pharmaceuticals and as an antioxidant in some medical formulations.

Industry: Calcium sulfite is used in the production of gypsum for drywall, as a food preservative (E226), and in the sulfite process for wood pulp production .

Wirkmechanismus

Target of Action

Calcium sulfite, or calcium sulphite, is a chemical compound with the formula CaSO3·x(H2O) . It is primarily used in the process of flue-gas desulfurization . The primary targets of calcium sulfite are sulfur dioxide (SO2) molecules present in flue gas, which is a byproduct of burning fossil fuels .

Mode of Action

Calcium sulfite interacts with sulfur dioxide through a scrubbing process . In this process, the flue gas is treated with hydrated lime (Ca(OH)2) or limestone (CaCO3), resulting in the formation of calcium sulfite . The reactions can be summarized as follows:

Biochemical Pathways

The biochemical pathway primarily involves the conversion of sulfur dioxide into calcium sulfite . This process is part of a larger system known as flue-gas desulfurization, which aims to reduce the emission of sulfur dioxide, a major contributor to acid rain .

Pharmacokinetics

For instance, calcium carbonate, a commonly used calcium supplement, has about 40% elemental calcium by weight . The daily dose of vitamin D, which aids in the absorption of calcium, is also a factor .

Result of Action

The primary result of calcium sulfite’s action is the reduction of sulfur dioxide emissions, thereby mitigating the environmental impact of burning fossil fuels . Additionally, the resulting calcium sulfite can oxidize in air to form gypsum (CaSO4), which, if sufficiently pure, can be used as a building material .

Action Environment

The action of calcium sulfite is heavily influenced by environmental factors. For instance, the presence of sulfur dioxide is a prerequisite for its formation . Furthermore, the process of flue-gas desulfurization, where calcium sulfite plays a key role, is typically conducted in industrial settings where fossil fuels are burned .

Biochemische Analyse

Biochemical Properties

Calcium sulfite plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its oxidation to calcium sulfate, which can be catalyzed by enzymes such as sulfite oxidase . Sulfite oxidase is crucial for the detoxification of sulfite in biological systems, converting it to sulfate, which is less harmful. Additionally, calcium sulfite can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Cellular Effects

Calcium sulfite influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the growth and development of plant cells by altering the availability of calcium ions, which are essential for cell wall stability and signaling . In animal cells, calcium sulfite can modulate the activity of calcium-dependent enzymes and proteins, impacting processes such as muscle contraction, neurotransmitter release, and gene transcription . Furthermore, calcium sulfite’s antioxidant properties help protect cells from oxidative stress, thereby maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, calcium sulfite exerts its effects through various mechanisms. It can bind to sulfite oxidase, facilitating the conversion of sulfite to sulfate . This interaction is crucial for preventing the accumulation of toxic sulfite levels in cells. Additionally, calcium sulfite can inhibit or activate specific enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help mitigate the damaging effects of reactive oxygen species and maintain cellular function. Calcium sulfite can also influence gene expression by modulating the activity of transcription factors and signaling pathways involved in stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium sulfite can change over time due to its stability and degradation. Calcium sulfite is relatively stable under neutral and alkaline conditions but can decompose to produce sulfur dioxide gas under acidic conditions . This decomposition can lead to transient toxicity in cells, which diminishes as calcium sulfite oxidizes to calcium sulfate . Long-term studies have shown that calcium sulfite can have sustained antioxidant effects, protecting cells from oxidative damage over extended periods . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of calcium sulfite vary with different dosages in animal models. At low to moderate doses, calcium sulfite has been shown to have beneficial antioxidant effects, protecting tissues from oxidative damage . At high doses, calcium sulfite can exhibit toxic effects, including disruption of calcium homeostasis, inhibition of essential enzymes, and induction of oxidative stress . These adverse effects highlight the importance of carefully controlling the dosage of calcium sulfite in experimental and therapeutic applications .

Metabolic Pathways

Calcium sulfite is involved in several metabolic pathways, primarily related to sulfur metabolism. It interacts with enzymes such as sulfite oxidase, which catalyzes the conversion of sulfite to sulfate . This reaction is a critical step in the detoxification of sulfite and the maintenance of sulfur homeostasis in cells. Additionally, calcium sulfite can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help regulate the levels of reactive oxygen species and maintain cellular redox balance .

Transport and Distribution

Within cells and tissues, calcium sulfite is transported and distributed through various mechanisms. It can interact with calcium-binding proteins, such as calmodulin, which facilitate its transport and localization within cells . Additionally, calcium sulfite can be taken up by specific transporters, such as sulfate transporters, which mediate its movement across cellular membranes . These interactions ensure the proper distribution of calcium sulfite within cells and tissues, allowing it to exert its biochemical effects .

Subcellular Localization

Calcium sulfite’s subcellular localization is influenced by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria, where it can interact with enzymes involved in oxidative stress responses . Additionally, calcium sulfite can accumulate in the endoplasmic reticulum, where it may influence calcium signaling and protein folding . These localization patterns are essential for the compound’s activity and function within cells, allowing it to modulate various biochemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium sulfite can be synthesized through the reaction of sulfur dioxide (SO₂) with calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂). The reactions are as follows:

- SO₂ + CaCO₃ → CaSO₃ + CO₂

- SO₂ + Ca(OH)₂ → CaSO₃ + H₂O

Industrial Production Methods: In industrial settings, calcium sulfite is produced on a large scale through flue-gas desulfurization (FGD). This process involves treating flue gases from fossil fuel combustion with a slurry of limestone (CaCO₃) or hydrated lime (Ca(OH)₂). The sulfur dioxide in the flue gas reacts with the calcium compounds to form calcium sulfite, which can then be oxidized to produce gypsum (CaSO₄) if needed .

Types of Reactions:

Oxidation: Calcium sulfite can be oxidized to form calcium sulfate (CaSO₄):

Reduction: In the presence of reducing agents, calcium sulfite can be reduced to elemental sulfur or hydrogen sulfide (H₂S).

Substitution: Calcium sulfite can undergo substitution reactions with acids to form sulfurous acid (H₂SO₃) and calcium salts.

Common Reagents and Conditions:

Oxidation: Oxygen (O₂) or air is commonly used as the oxidizing agent.

Reduction: Reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO) can be used.

Substitution: Acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are used in substitution reactions.

Major Products Formed:

Oxidation: Calcium sulfate (CaSO₄)

Reduction: Elemental sulfur or hydrogen sulfide (H₂S)

Substitution: Sulfurous acid (H₂SO₃) and calcium salts.

Vergleich Mit ähnlichen Verbindungen

Calcium sulfate (CaSO₄): Unlike calcium sulfite, calcium sulfate is more stable and is commonly used in the construction industry as gypsum.

Sodium sulfite (Na₂SO₃): Sodium sulfite is more soluble in water and is used in similar applications as calcium sulfite, such as in food preservation and water treatment.

Magnesium sulfite (MgSO₃): Magnesium sulfite is another sulfite compound with similar reducing properties but different solubility and reactivity characteristics.

Uniqueness of Calcium Sulfite: Calcium sulfite is unique due to its specific applications in flue-gas desulfurization and its role in producing gypsum. Its relatively low solubility in water compared to sodium sulfite makes it suitable for certain industrial processes where controlled reactivity is required .

Eigenschaften

IUPAC Name |

calcium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAOBIBJACZTNA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO3, CaO3S | |

| Record name | calcium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883104 | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley] | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10257-55-3 | |

| Record name | Calcium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7078964UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary industrial application of calcium sulfite?

A1: Calcium sulfite is widely utilized in flue gas desulfurization (FGD) systems in coal-fired power plants. It effectively removes sulfur dioxide (SO2) from flue gas, mitigating harmful emissions. []

Q2: How is calcium sulfite produced during FGD?

A2: In wet FGD systems, limestone (calcium carbonate) reacts with SO2 in the flue gas, forming calcium sulfite. This process reduces SO2 emissions and yields calcium sulfite as a byproduct. []

Q3: What is the fate of calcium sulfite in FGD systems?

A3: Calcium sulfite generated during FGD is often oxidized to produce gypsum (calcium sulfate dihydrate), a valuable building material. [, , , , , ]

Q4: What challenges are associated with utilizing FGD gypsum?

A4: FGD gypsum often contains impurities like unreacted limestone, iron oxides, and calcium sulfite, impacting its quality and marketability. [, ] Purification processes, such as froth flotation, aim to address this issue. [, ]

Q5: How does the oxidation rate of calcium sulfite impact FGD gypsum quality?

A5: Slow oxidation of calcium sulfite in FGD gypsum can negatively impact its quality and limit its applications. []

Q6: What methods can enhance the oxidation of calcium sulfite in FGD systems?

A6: Researchers have explored various methods to enhance calcium sulfite oxidation, including the use of catalysts like manganese sulfate and hydrogen peroxide, as well as optimizing process parameters such as pH, temperature, and air flow rate. [, , , , ]

Q7: Can organic acids be used to improve FGD processes?

A7: Yes, adding organic acids, particularly carboxylic acids, in FGD systems can enhance SO2 removal efficiency and modify calcium sulfite crystal morphology, yielding larger, easier-to-dewater crystals. []

Q8: What is the molecular formula and weight of calcium sulfite?

A8: The molecular formula of anhydrous calcium sulfite is CaSO3, with a molecular weight of 120.14 g/mol. Calcium sulfite also exists as a hemihydrate, CaSO3·½H2O, with a molecular weight of 139.15 g/mol. [, , ]

Q9: How does the dissolution rate of calcium sulfite affect FGD processes?

A9: Calcium sulfite dissolution rate significantly impacts SO2 absorption, limestone utilization, and sulfite oxidation within FGD systems. [, ]

Q10: What factors influence the dissolution rate of calcium sulfite?

A10: Factors such as pH, temperature, dissolved calcium and sulfite concentrations, presence of magnesium or sulfate ions, and particle size/shape influence the dissolution rate of calcium sulfite. [, ]

Q11: How does the presence of sulfate ions impact calcium sulfite dissolution?

A11: Dissolved sulfate ions reduce both the dissolution rate and the equilibrium pH of calcium sulfite solutions. []

Q12: Can calcium sulfite form solid solutions with other compounds?

A12: Yes, calcium sulfite hemihydrate can form solid solutions with calcium sulfate. [, , ] The solid solubility of sulfate in calcium sulfite hemihydrate depends on the reaction temperature. []

Q13: What happens when calcium sulfite is heated?

A13: Calcium sulfite undergoes thermal decomposition at elevated temperatures. Above 600°C, it decomposes into calcium oxide (CaO) and sulfur dioxide (SO2). At even higher temperatures (above 680°C), it can also decompose into calcium sulfate (CaSO4) and calcium sulfide (CaS). []

Q14: Does manganese play a role in calcium sulfite chemistry?

A14: Manganese, often present as an impurity in limestone, acts as a catalyst for the oxidation of calcium sulfite. [, , ]

Q15: What is the Zeta potential and how is it relevant to calcium sulfite?

A15: Zeta potential is a measure of the surface charge of particles in a solution. Researchers use it to study the adsorption characteristics of colloids and other substances onto newly-generated calcium sulfite in processes like sugar clarification. [, ]

Q16: What are the environmental concerns related to calcium sulfite?

A16: Improper disposal of calcium sulfite, particularly in FGD ash, can lead to environmental pollution due to the potential release of sulfur dioxide and heavy metals like mercury. [, ]

Q17: How can calcium sulfite contribute to acid rock drainage (ARD)?

A17: While calcium sulfite can inhibit ARD due to its oxygen scavenging properties, its oxidation to sulfate can eventually contribute to ARD. []

Q18: What analytical techniques are used to characterize and quantify calcium sulfite?

A18: Analytical techniques used for calcium sulfite characterization and quantification include infrared spectroscopy, X-ray diffraction, differential thermal analysis, thermogravimetry, and ion chromatography. [, , , ]

Q19: What are some other potential applications of calcium sulfite?

A19: Besides FGD and gypsum production, calcium sulfite has been explored for applications such as:

- Soil amendment: It can improve soil quality by providing calcium and sulfur, but its application rate and soil pH require careful consideration to avoid potential phytotoxic effects. [, ]

- Cement production: Calcium sulfite can be used as an additive in cement production, contributing to the development of high-strength and environmentally friendly building materials. [, ]

- Sugar refining: Newly-generated calcium sulfite shows potential for adsorbing non-sugar substances in sugar syrup, improving the efficiency of sugar clarification processes. [, ]

Q20: What are some future research directions related to calcium sulfite?

A20: Future research could focus on:

- Developing more efficient and cost-effective methods for purifying FGD gypsum and expanding its applications. []

- Optimizing calcium sulfite oxidation processes for improved FGD gypsum quality and resource recovery. []

- Further investigating the use of calcium sulfite as a soil amendment, considering its potential environmental impacts and developing strategies for safe and effective application. [, ]

- Exploring novel applications of calcium sulfite in various industries, including its potential as a sustainable material for construction and other applications. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.